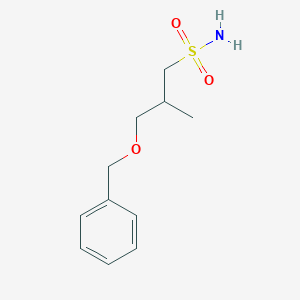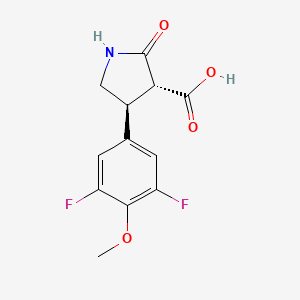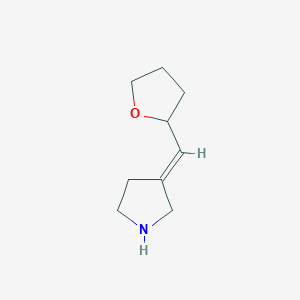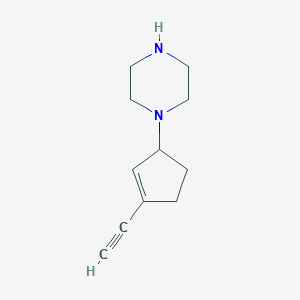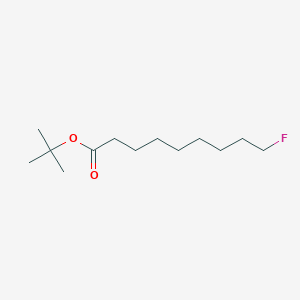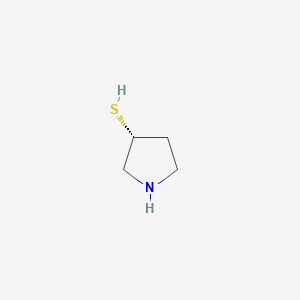
(4-(sec-Butyl)thiophen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(sec-Butyl)thiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C8H13BO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(sec-Butyl)thiophen-2-yl)boronic acid typically involves the borylation of the corresponding thiophene derivative. One common method is the palladium-catalyzed borylation of 4-(sec-butyl)thiophene using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: (4-(sec-Butyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Halogenating agents (e.g., NBS for bromination), nitrating agents (e.g., HNO3/H2SO4).
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Halogenated or nitrated thiophenes.
科学的研究の応用
(4-(sec-Butyl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
作用機序
The primary mechanism of action for (4-(sec-Butyl)thiophen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The thiophene ring’s electron-rich nature facilitates various electrophilic substitution reactions, enhancing its reactivity .
類似化合物との比較
Thiophene-2-boronic acid: Similar structure but lacks the sec-butyl group, leading to different reactivity and applications.
4-Butylphenylboronic acid: Contains a phenyl ring instead of a thiophene ring, resulting in different electronic properties and reactivity.
Benzo[b]thiophene-2-boronic acid: Contains a fused benzene ring, altering its chemical behavior and applications.
Uniqueness: (4-(sec-Butyl)thiophen-2-yl)boronic acid is unique due to the presence of the sec-butyl group, which influences its steric and electronic properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
特性
分子式 |
C8H13BO2S |
|---|---|
分子量 |
184.07 g/mol |
IUPAC名 |
(4-butan-2-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H13BO2S/c1-3-6(2)7-4-8(9(10)11)12-5-7/h4-6,10-11H,3H2,1-2H3 |
InChIキー |
VVATVNZOZCBCJA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CS1)C(C)CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


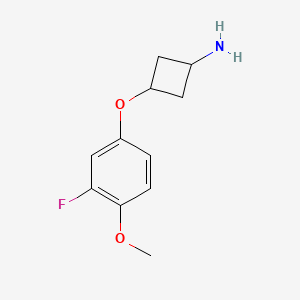
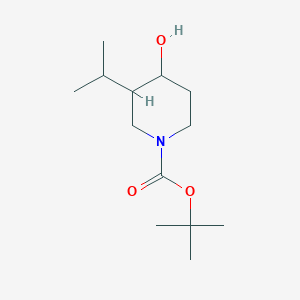
![4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide](/img/structure/B15277577.png)
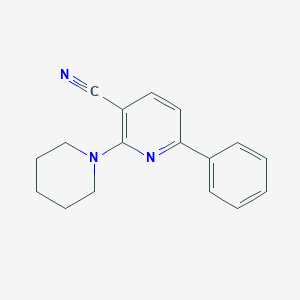
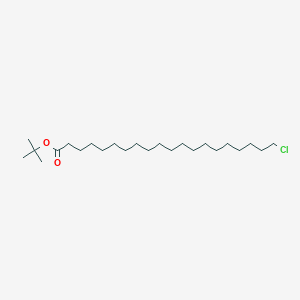
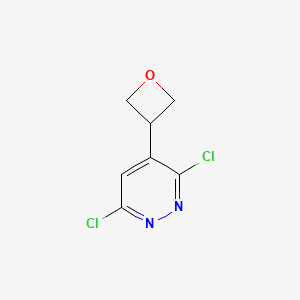
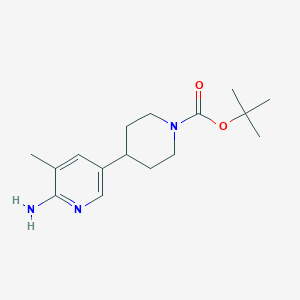
![N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline](/img/structure/B15277615.png)
